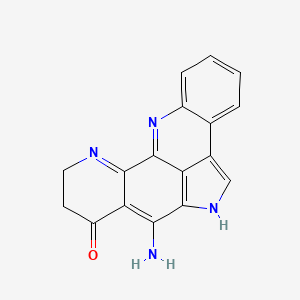

plakinidine D

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H12N4O |

|---|---|

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

8-amino-3,10,19-triazapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,7,9(20),11,13,15,17-octaen-6-one |

InChI |

InChI=1S/C17H12N4O/c18-14-13-11(22)5-6-19-16(13)17-12-9(7-20-15(12)14)8-3-1-2-4-10(8)21-17/h1-4,7,20H,5-6,18H2 |

Clave InChI |

QQPQQVARYKXOPK-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C2C(=C(C3=C4C2=NC5=CC=CC=C5C4=CN3)N)C1=O |

Sinónimos |

plakinidine D |

Origen del producto |

United States |

Chemical Synthesis of Plakinidine D

The unique and complex pentacyclic structure of plakinidine D has made it an attractive, albeit challenging, target for total synthesis. Synthetic efforts have focused on constructing the densely substituted nitrogen-containing B-ring, which is a key structural feature of the plakinidine family. thieme-connect.com

One of the notable strategies involves a late-stage aromatization to form the B-ring. thieme-connect.com This approach features the construction of the fused A and E rings through the formation of carbon-nitrogen bonds using carbonyl functionalities. researchgate.netthieme-connect.com A key reaction in some synthetic routes is the Friedländer annulation, a condensation reaction used to construct quinoline (B57606) systems, which can be adapted for building the heterocyclic core of plakinidines. researchgate.netresearchgate.net

Researchers have explored various synthetic pathways, often involving the creation of advanced intermediates that possess the complete carbon skeleton of the target molecule. researchgate.net However, the final ring closures to form the complete pentacyclic system have proven to be a significant hurdle in several reported synthetic attempts. researchgate.net

Biological Activities and Pharmacological Potential in Vitro and Preclinical Cellular Studies

Anticancer and Cytotoxic Activities

The cytotoxicity of plakinidine D and its analogs has been evaluated against various cancer cell lines, revealing a potential for antineoplastic applications. The planar aromatic structure of the pyridoacridine core is a common feature in molecules that act as DNA intercalating agents, a mechanism frequently associated with cytotoxicity. researchgate.netidexx.comacs.org

Plakinidine D has demonstrated cytotoxic effects against the human colon tumor cell line HCT-116. frontiersin.org In one study, the compound was reported to be cytotoxic to HCT-116 cells at a concentration of 25 μM. frontiersin.org This finding is significant as the HCT-116 cell line is a widely used model in cancer research for studying colorectal carcinomas. In contrast, a study focused on Plakinidine A, isolated alongside other plakinidines, noted that while Plakinidine A was potent against H-116 cells, no activity was observed for the other tested compounds from that specific source. researchgate.net

While specific data on the activity of plakinidine D against the L1210 murine leukemia cell line is not prominently featured in the reviewed literature, studies on closely related compounds provide valuable context. Ascididemin (B1665191), a pentacyclic aromatic alkaloid that is also isolated from Didemnum species, has shown potent antineoplastic activity against L1210 murine leukemia cells, with a reported half-maximal inhibitory concentration (IC50) of 1.37 μM. frontiersin.org The structural similarity between ascididemin and plakinidine D underscores the potential of the broader pyrroloacridine scaffold against hematological malignancies.

The plakinidine family of compounds, as a whole, is recognized for its cytotoxicity against a variety of cancer cell lines. mdpi.comresearchgate.net This broad-spectrum activity suggests a fundamental mechanism of action that affects numerous cell types. Research on the mode of action for plakinidines indicates they may function as DNA intercalators. researchgate.net This activity is thought to cause damage to DNA, which cannot be efficiently repaired in certain genetically compromised cells, such as those with BRCA2-deficiencies, leading to selective cell death. researchgate.net The general cytotoxicity of the parent class of pyridoacridine alkaloids is a well-documented characteristic. idexx.comacs.org

Table 1: In Vitro Anticancer and Cytotoxic Activity of Plakinidine D and Related Compounds

| Compound | Cell Line | Organism | Activity Type | Reported Value |

|---|---|---|---|---|

| Plakinidine D | HCT-116 | Human (Colon Tumor) | Cytotoxicity | 25 μM |

Antimicrobial Activities

The pyridoacridine class of alkaloids, to which plakinidine D belongs, is known to exhibit a wide range of biological activities, including antimicrobial effects. acs.orgresearchgate.net However, specific data for plakinidine D itself is limited.

While pyridoacridine alkaloids are generally cited for having antibacterial properties, specific screening data for plakinidine D is not widely available in the reviewed scientific literature. acs.org Studies on some related compounds have reportedly not shown significant antibacterial activity in the assays performed. This suggests that the antibacterial effects can be highly specific to the individual molecular structure.

Similar to the antibacterial profile, the broader class of pyridoacridines has been associated with antifungal activity. acs.org However, direct testing of plakinidine D for such effects is not extensively documented. In a study evaluating the cytotoxicity and antimicrobial activity of plakinidine A and other related compounds, no antifungal activity was observed against the yeast Saccharomyces cerevisiae. researchgate.net

Table 2: Antimicrobial Activity of Plakinidine D

| Activity Type | Test Organism | Result |

|---|---|---|

| Antibacterial | Not specified in available reports | Data not available |

Antiparasitic Activities

Pyridoacridine and pyrroloacridine alkaloids are recognized for their significant antiparasitic properties. researchgate.net Research into this class of compounds has revealed potential applications against various parasites, including those responsible for malaria and helminth infections.

The chemical scaffold of Plakinidine D is part of the broader family of pyridoacridine alkaloids, which are noted for their potential antimalarial properties. researchgate.net While Plakinidine D is specifically mentioned as having antimalarial and cytotoxic activities, detailed studies quantifying its direct inhibitory concentration against Plasmodium species are not extensively documented in the available literature. nih.gov However, its cytotoxicity against various cancer cell lines suggests a potential for broad biological activity that may extend to malaria parasites. nih.gov

Further context comes from studies on other compounds isolated from the same marine genus, Didemnum. For instance, lepadins D-F, which are decahydroquinoline (B1201275) derivatives isolated from a Didemnum species, have demonstrated significant and selective antiplasmodial activity against Plasmodium falciparum. nih.gov This highlights the potential of metabolites from this genus as a source for novel antimalarial lead structures.

While specific anthelmintic studies on Plakinidine D are not prominent, research on its close structural analogues, Plakinidine A and B, has shown notable activity. These compounds, isolated from a Plakortis sponge, were evaluated for their ability to combat the parasitic nematode Nippostrongylus brasiliensis. In an in vitro assay, both Plakinidine A and B demonstrated anthelmintic effects. researchgate.net

The activity of these related compounds suggests that the plakinidine scaffold is a promising starting point for the development of new anthelmintic agents.

Table 1: In Vitro Anthelmintic Activity of Plakinidines A and B

| Compound | Target Organism | Concentration | Activity |

| Plakinidine A | Nippostrongylus brasiliensis | 50 µg/mL | Active |

| Plakinidine B | Nippostrongylus brasiliensis | 50 µg/mL | Active |

Other Reported Biological Effects

Beyond its antiparasitic potential, the plakinidine class of compounds has been investigated for other pharmacological effects, including antioxidant, anti-inflammatory, and antiproliferative activities.

Specific in vitro studies detailing the antioxidant capacity of purified Plakinidine D are limited in current scientific literature. However, research on crude extracts from marine organisms known to produce plakinidines and related alkaloids provides some insight. For example, an in vitro antioxidant experiment on extracts from Styela clava, an ascidian, showed that certain fractions possessed the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. researchgate.net While not a direct measure of Plakinidine D's activity, this suggests that the chemical environment from which these alkaloids are isolated has antioxidant potential. The broader class of lamellarin alkaloids, which share some structural similarities and are also isolated from ascidians, have reported antioxidant properties. researchgate.net

Direct experimental evidence for the anti-inflammatory activity of Plakinidine D is not extensively reported. However, the general class of pyridoacridine alkaloids is recognized for a wide range of biological activities, which includes anti-inflammatory effects for some members. researchgate.net For instance, studies on extracts from the ascidian Styela plicata have reported anti-inflammatory properties. researchgate.net Pyrimidine derivatives, which are also heterocyclic compounds containing nitrogen, have been shown to exhibit anti-inflammatory effects by inhibiting key mediators like cyclooxygenase (COX) enzymes. These findings suggest a potential avenue for future investigation into Plakinidine D's specific capabilities.

Plakinidine D has demonstrated direct cytotoxic effects in preclinical studies. It was shown to be cytotoxic to the HCT-116 human colon tumor cell line at a concentration of 25 μM. researchgate.net This indicates a potential for antiproliferative activity.

Research into related compounds provides further evidence of the antiproliferative potential of the plakinidine family. Plakinidine B, a monomer, shows potent antiproliferative activities across the NCI 60-cell line panel, with an average GI50 (50% growth inhibition) of 0.18 μM. Interestingly, a dimeric form of Plakinidine B, known as plakoramine A, was found to be a potent inhibitor of the E3 ubiquitin-protein ligase CBL-B, an important regulator of immune response. The monomeric Plakinidine B was significantly less potent against this specific target, with an IC50 of 167 μM, compared to the dimer's IC50 values of 7.5 and 9.7 μM for its enantiomers. This highlights how structural modifications like dimerization can enhance specific biological activities.

Table 2: In Vitro Antiproliferative and Cytotoxic Activities of Plakinidines

| Compound | Assay / Cell Line | Measurement | Result |

| Plakinidine D | Cytotoxicity / HCT-116 | Concentration | 25 µM |

| Plakinidine B | Antiproliferation / NCI 60-cell line panel | Average GI50 | 0.18 µM |

| Plakinidine B | CBL-B E3 Ubiquitin Ligase Inhibition | IC50 | 167 µM |

| Plakoramine A ((+)-1 and (-)-1 enantiomers) | CBL-B E3 Ubiquitin Ligase Inhibition | IC50 | 7.5 µM and 9.7 µM |

Molecular and Cellular Mechanisms of Action

Interaction with Molecular Targets

The biological activity of plakinidine D and related pyridoacridine alkaloids stems from their interaction with fundamental cellular components, leading to the disruption of essential processes.

Inhibition of DNA and RNA Synthesis (for related pyridoacridines)

Pyridoacridine alkaloids are recognized for their ability to interfere with the synthesis of nucleic acids. nih.gov Studies on various compounds within this class have demonstrated that they can disrupt both DNA and RNA synthesis, while having minimal effect on protein synthesis. nih.gov This suggests that DNA is a primary cellular target for these molecules. nih.gov The planar structure of the pyridoacridine core is a key feature that allows these molecules to intercalate into the DNA double helix. mdpi.com This insertion between base pairs can interfere with the processes of replication and transcription, thereby inhibiting the synthesis of new DNA and RNA molecules.

Topoisomerase Inhibition (for related pyridoacridine alkaloids)

A significant mechanism of action for many pyridoacridine alkaloids is the inhibition of topoisomerase II. nih.govmdpi.com This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. Certain pyridoacridines have been shown to inhibit the catalytic activity of topoisomerase II in a dose-dependent manner. nih.gov The ability of these alkaloids to inhibit topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA) has been correlated with their cytotoxic potencies and their DNA intercalation ability. nih.gov It is proposed that the disruption of topoisomerase II function, following DNA intercalation, is a probable mechanism by which pyridoacridines inhibit cancer cell proliferation. nih.gov

Inhibition of E3 Ubiquitin-Protein Ligase (e.g., CBL-B for plakoramine A, a dimer of plakinidine B)

Recent research has uncovered a novel mechanism of action for a dimeric form of a related compound, plakinidine B. Plakoramine A, a photodimer of plakinidine B, has been identified as a potent inhibitor of the E3 ubiquitin-protein ligase CBL-B (Casitas B-lineage lymphoma proto-oncogene-b). nih.gov CBL-B is a critical negative regulator of immune responses, particularly in T cells and NK cells, and represents an attractive target for cancer immunotherapy. nih.govnih.gov Both enantiomers of plakoramine A have been shown to potently inhibit the catalytic activities of CBL-B E3 ubiquitin ligase. nih.gov This finding highlights a distinct mechanism for the plakinidine class, expanding their potential therapeutic applications beyond direct DNA damage.

Modulation of Cellular Pathways

By interacting with molecular targets, plakinidine D and its congeners can influence broader cellular pathways that govern cell life and death.

Influence on Cell Proliferation Pathways

The ability of pyridoacridine alkaloids to inhibit DNA synthesis and topoisomerase II function directly impacts cell proliferation pathways. Several compounds from this class, have demonstrated dose-dependent inhibition of proliferation in human colon tumor (HCT) cells in vitro. nih.gov The cytotoxicity of these compounds is often linked to their ability to induce DNA damage and trigger apoptosis. researchgate.net For instance, the inhibition of topoisomerase II can lead to the stabilization of DNA-enzyme complexes, resulting in double-strand breaks that activate apoptotic pathways. Furthermore, the inhibition of CBL-B by plakinidine-related compounds can enhance the proliferation and effector function of immune cells like T cells and NK cells, which are crucial for anti-tumor responses. hotspotthera.comnurixtx.com

Potential Link to Actin Cytoskeletal Dynamics (general phospholipase D context)

While direct evidence linking plakinidine D to phospholipase D (PLD) is not established, the broader context of PLD's role in cellular signaling provides a potential, albeit speculative, link to actin cytoskeletal dynamics. PLD activity is extensively implicated in the regulation of the actin cytoskeleton, which is vital for processes like cell migration, adhesion, and membrane trafficking. nih.gov PLD hydrolyzes phospholipids (B1166683) to generate phosphatidic acid (PA), a signaling lipid that can influence the organization of the actin cytoskeleton. tandfonline.comtandfonline.com PA can interact with various actin-binding proteins, thereby promoting actin polymerization. tandfonline.com Given that the actin cytoskeleton is crucial for many aspects of cell proliferation and motility, its modulation represents a plausible, indirect pathway through which compounds affecting broad signaling cascades could exert their effects.

Biosynthetic Considerations

Proposed Precursor Pathways (e.g., amino acid pathways)

The intricate scaffold of plakinidine D strongly suggests a biosynthetic origin rooted in amino acid metabolism, a common theme for complex alkaloids. numberanalytics.comegpat.com The core structure, a pyrrolo[2,3,4-kl]acridine, points toward the amino acid L-tryptophan as a primary building block. wikipedia.orgresearchgate.net Tryptophan is the established precursor for a vast array of indole (B1671886) alkaloids, and its structural elements are evident within the plakinidine framework. numberanalytics.comwikipedia.org

The biosynthesis is thought to proceed through several key stages:

Formation of Key Intermediates : The pathway likely initiates with the conversion of L-tryptophan into key intermediates. numberanalytics.com Anthranilic acid, a precursor in the tryptophan biosynthesis pathway, is known to be a building block for acridine-type alkaloids, further supporting this proposed origin. researchgate.net

Assembly of the Core Scaffold : These tryptophan-derived units are then proposed to assemble into the characteristic multi-ring system. Biomimetic syntheses, which aim to replicate plausible biological reactions, have successfully created the related pyrido[2,3,4-kl]acridine skeleton by reacting quinones with tryptophan derivatives like kynuramine, lending chemical support to this hypothesis. mdpi.com The pyrrole (B145914) ring is likely derived directly from the indole nucleus of tryptophan, while the acridine (B1665455) portion is assembled from subsequent cyclization events.

The table below outlines the likely precursors involved in the formation of the plakinidine D skeleton.

| Precursor | Role in Biosynthesis |

| L-Tryptophan | Primary building block providing the indole (later pyrrole) nucleus and adjacent atoms. wikipedia.orgresearchgate.net |

| Anthranilic Acid | A precursor to tryptophan and a known building block for acridine alkaloids. researchgate.net |

| Kynuramine | A metabolite of tryptophan, used in biomimetic synthesis to form the acridine core. mdpi.com |

| Quinones | Proposed reactive intermediates that condense with tryptophan derivatives to facilitate ring formation. mdpi.com |

Role of Marine Microorganisms in Alkaloid Biosynthesis

Plakinidine D was first isolated from the marine ascidian Didemnum rubeum. However, there is substantial evidence to suggest that many complex natural products found in marine invertebrates are not produced by the host organism itself, but rather by symbiotic microorganisms. mdpi.comnih.govnih.gov Ascidians are known to host diverse communities of bacteria and fungi that are responsible for the biosynthesis of potent bioactive compounds. mdpi.comgriffith.edu.au

While the specific microbe responsible for producing plakinidine D has not yet been identified, the origin is strongly suspected to be a symbiont for several reasons:

Precedent : Other complex ascidian alkaloids have been traced back to microbial producers. For instance, the antitumor didemnins (B1670499) were found to be synthesized by the bacterium Tistrella mobilis. mdpi.com

Chemical Similarity : The structures of many "ascidian" metabolites are identical or closely related to compounds known to be produced by free-living bacteria. nih.gov

Metabolic Capability : Microorganisms, particularly phyla like Actinobacteria and Proteobacteria, possess the complex enzymatic machinery (e.g., polyketide synthases and non-ribosomal peptide synthetases) required to build such intricate molecules. mdpi.com

The likely scenario is that a symbiotic bacterium living within the tissues of the ascidian is the true source of plakinidine D, with the ascidian host accumulating the compound, possibly for chemical defense. nih.gov

| Microbial Phylum | Association with Ascidians | Known Products |

| Proteobacteria | Common symbionts in various ascidian species. mdpi.com | Responsible for producing alkaloids and peptides like didemnins. mdpi.com |

| Cyanobacteria | Obligate photosymbionts in some ascidian families (e.g., Prochloron). mdpi.comnih.gov | Producers of cyclic peptides known as cyanobactins. nih.gov |

| Actinomycetes | Well-known producers of diverse secondary metabolites, found as symbionts. mdpi.com | Source of numerous antibiotics and other bioactive compounds. mdpi.com |

| Fungi | Found in association with ascidians. mdpi.com | Known producers of a wide range of bioactive natural products. mdpi.com |

Natural Modifications and Dimerization Processes (e.g., photochemical dimerization of plakinidine B)

The final structure of plakinidine D is likely the result of modifications to a simpler monomeric precursor. A key example of such a transformation within this alkaloid family is the photochemical dimerization of plakinidine B. rsc.orgacs.org Research has shown that plakinidine B, upon exposure to light, can undergo a dimerization reaction to form a new, more complex molecule. orcid.orgontosight.ai

This process is significant as it demonstrates a plausible natural pathway for the formation of dimeric pyrroloacridine alkaloids like plakinidine D. The reaction involves the formation of a covalent bond between two plakinidine B monomers, resulting in a molecule with a doubled molecular weight and a distinct, C2-symmetric structure. This photochemical event represents a likely final step in the biosynthesis, where a precursor molecule is transformed into the final natural product through the action of environmental energy, such as sunlight penetrating the shallow marine habitats of the host ascidian. The resulting dimer from plakinidine B has been identified as a potent inhibitor of the E3 ubiquitin-protein ligase CBL-B, highlighting the biological significance that such natural modifications can impart. ontosight.aijci.org

Synthetic Endeavors and Analog Design

Challenges in the Total Synthesis of Plakinidine D and its Analogs

The total synthesis of plakinidine D and its analogs is a complex task fraught with challenges that require innovative synthetic design and execution. cri.or.th The intricate, fused pentacyclic pyrroloacridine core is a primary hurdle. researchgate.net Constructing this multi-ring system with the correct regiochemistry and oxidation states demands precise control over reaction conditions and intermediates.

A significant challenge lies in the late-stage functionalization of the heterocyclic core. Introducing specific substituents at desired positions without compromising the integrity of the already-formed ring system can be difficult. For instance, attempts to introduce substituents on the C7 position, a feature present in some related natural products, have proven to be complex. nih.gov

Strategies for Synthesizing the Pyrroloacridine Core

The construction of the central pyrroloacridine core is the cornerstone of any synthetic route towards plakinidine D. Various strategies have been developed to assemble this key structural motif.

Model Studies and Partial Syntheses

To tackle the complexities of the total synthesis, researchers often conduct model studies and partial syntheses to test and refine their strategies on simpler, related structures. researchgate.net These studies provide valuable insights into the feasibility of key reactions and help to identify potential roadblocks before embarking on the synthesis of the actual natural product.

For example, a concise synthesis of a model compound containing the ABCD ring system of the related alkaloid alpkinidine was achieved from 2,3-dichloronaphthoquinone. researchgate.netnih.gov This model study utilized a cascade reaction involving conjugate substitution and intramolecular acyl transfer to construct the lactam rings. nih.gov Another approach involved the synthesis of a partially reduced ABCD ring system in 10 steps. researchgate.netnih.gov These model syntheses have been instrumental in developing and validating new synthetic methodologies for the construction of the pyrroloacridine core. nih.gov

Approaches to Fused Heterocycle Construction

The formation of the fused heterocyclic rings (the A and E rings) is a critical aspect of the synthesis. researchgate.net One successful strategy involves the formation of carbon-nitrogen bonds using carbonyl functionalities, followed by a late-stage aromatization of the B ring. researchgate.net This approach allows for the controlled construction of the heterocyclic framework.

Another strategy focuses on linking quinonoid CE ring-system synthons with the A ring, followed by condensation reactions to form the B and D rings. researchgate.net However, this approach has faced challenges with regiochemistry during key Michael addition steps. researchgate.net The development of novel annulation reactions, such as the bisannulation of 2,3-dichloro-1,4-naphthoquinone, has also been explored to rapidly assemble the ABCD ring system. researchgate.net

The synthesis of N-fused heterocycles through an aromatization-driven acyl transfer of heteroaryl ketones represents another innovative approach that could be applicable to the synthesis of plakinidine-like structures. nih.gov

Application of Named Reactions in Related Quinoline (B57606) Synthesis (e.g., Friedländer reaction)

Named reactions play a pivotal role in the synthesis of the quinoline and, by extension, the pyrroloacridine skeletons. The Friedländer synthesis is a particularly powerful and versatile method for constructing quinoline rings. researchgate.netresearchgate.net This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst. researchgate.netorganic-chemistry.org

The Friedländer reaction has been widely employed to prepare a variety of substituted quinolines, which can serve as key intermediates in the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net The reaction's efficiency and the ready availability of starting materials make it an attractive strategy for building the quinoline portion of the plakinidine core. iipseries.org Researchers continue to develop more sustainable and efficient modifications of the Friedländer reaction, including electrochemically assisted methods. rsc.org

Palladium-Catalyzed Methodologies in Pyrroloacridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application in the construction of pyrroloacridine alkaloids is no exception. researchgate.netnih.gov These reactions are highly efficient for forming carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the complex ring system of plakinidine D. researchgate.netmdpi.com

For instance, palladium-catalyzed coupling reactions of amines with aryl halides have largely replaced older methods for creating arylamines. researchgate.net This is particularly relevant for constructing the A and E rings of the plakinidine core. researchgate.net The Suzuki-Miyaura, Heck, and Sonogashira reactions are other examples of palladium-catalyzed transformations that have been utilized in the synthesis of heterocyclic compounds. mdpi.com Tandem synthesis strategies, combining multiple palladium-catalyzed reactions in a single pot, have also been developed to increase efficiency and reduce the number of purification steps. researchgate.net

Development of Synthetic Analogs and Derivatives

The synthesis of analogs and derivatives of plakinidine D is crucial for exploring the structure-activity relationships of this class of compounds. By systematically modifying the structure of the natural product, researchers can identify the key pharmacophores responsible for its biological activity.

Rational Design of Structural Modifications for Activity Studies

The rational design of analogs of plakinidine D and related pyrroloacridine alkaloids is a key strategy aimed at elucidating structure-activity relationships (SAR) and optimizing their therapeutic potential. These studies involve systematic modifications of the core scaffold to probe the chemical features essential for biological activity.

Initial characterization of plakinidine D involved the formation of derivatives such as N-acetylplakinidine D and 11-deoxyplakinidine D to confirm its structure. researchgate.netresearchgate.net These early modifications provided a foundational understanding of the molecule's reactivity and stability. Further SAR studies have demonstrated that alterations to the amine functionalities, including varying linear chain lengths and incorporating aromatic rings, can significantly modify antimicrobial activity. researchgate.net

The development of synthetic routes to the pentacyclic core of the plakinidines has been a crucial enabler for these analog studies, providing access to novel structures that are not available from natural sources. researchgate.net This allows for a more systematic exploration of the chemical space around the plakinidine scaffold.

Table 1: Plakinidine D Derivatives and Related Analogs in Activity Studies

| Compound Name | Modification Summary | Key Finding |

|---|---|---|

| N-acetylplakinidine D | Acetylation of the nitrogen atom. | Used for initial structural confirmation. researchgate.net |

| 11-deoxyplakinidine D | Removal of the oxygen functionality at position 11. | Used for initial structural confirmation. researchgate.net |

| Plakinidine A | Features a nitrogen atom at the C-12 position. | Potent and selective cytotoxicity against H-116 cancer cells. researchgate.netnih.gov |

| Plakinidine E | Features an oxygen atom at the C-12 position. | Inactive against H-116 cells, suggesting the C-12 nitrogen is key for this activity. nih.gov |

Synthetic Dimerization Approaches to Enhance Biological Potential

Dimerization represents a powerful strategy in medicinal chemistry to enhance the biological potency and efficacy of natural products. nih.gov This approach is based on the principle that many protein targets, including receptors and enzymes, function as dimers. A bivalent ligand capable of interacting with both subunits of a dimeric target can lead to significantly increased biological activity compared to its monomeric counterpart. researchgate.net

Within the plakinidine family, a compelling example of this strategy is the formation of plakoramine A , a dimeric alkaloid, from its monomeric precursor, plakinidine B . nih.govacs.org Plakoramine A was discovered to be a potent inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (CBL-B), an E3 ubiquitin-protein ligase that negatively regulates antitumor immune responses. nih.gov Mechanistic studies revealed that plakoramine A can be formed through a nonenzymatic, self-sensitized photochemical dimerization of plakinidine B. researchgate.netnih.gov

The biological evaluation of these compounds provided a stark contrast in potency. While the monomeric plakinidine B exhibited weak inhibition of CBL-B with an IC50 value of 167 μM, its dimeric form, plakoramine A, was approximately 20 times more potent. nih.gov The separated enantiomers, (+)-plakoramine A and (-)-plakoramine A , both showed strong inhibitory activity with IC50 values of 7.5 μM and 9.7 μM, respectively. nih.govacs.org

This significant enhancement in activity underscores the therapeutic potential of dimerization as a synthetic strategy. The success with plakinidine B provides a strong rationale for applying similar dimerization approaches to other members of the plakinidine class, including plakinidine D, to explore new and potentially more potent biological activities. nih.gov The study of such dimeric natural products offers insights into their unique chemical properties and promotes the development of advanced synthetic methodologies. researchgate.net

Table 2: Comparison of Monomeric and Dimeric Plakinidine Activity

| Compound Name | Compound Type | Target | IC50 Value |

|---|---|---|---|

| Plakinidine B | Monomer | CBL-B E3 Ubiquitin Ligase | 167 μM nih.gov |

| (+)-Plakoramine A | Dimer | CBL-B E3 Ubiquitin Ligase | 7.5 μM nih.gov |

| (-)-Plakoramine A | Dimer | CBL-B E3 Ubiquitin Ligase | 9.7 μM nih.gov |

Structure Activity Relationship Sar Studies

Structural Features Influencing Biological Effects of Plakinidine D and its Derivatives

Plakinidine D is a pyrroloacridine alkaloid, a class of marine-derived compounds known for their significant biological activities, including cytotoxicity against various cancer cell lines. researchgate.netacs.org The core structure of plakinidine D is a pentacyclic aromatic system, a feature that is a known pharmacophore in many biologically active compounds. researchgate.net The planarity of this extensive ring system is thought to facilitate intercalation into DNA, a primary mechanism by which many related alkaloids exert their cytotoxic effects. nih.govnio.res.in

Key structural features of plakinidine D that have been identified as important for its biological activity include:

The Pyrrolo[2,3,4-kl]acridine Core: This fused aromatic ring system is a structural variation not commonly found in other aromatic alkaloids and is a critical determinant of its biological activity. researchgate.net

The Iminoquinone Moiety: This feature, present in the broader family of pyridoacridine alkaloids, is crucial for their biological effects, including DNA intercalation and inhibition of topoisomerase II. nio.res.in

Substitution Pattern: The specific placement of substituents on the aromatic core significantly influences activity. For instance, the formation of derivatives like N-acetylplakinidine D and 11-deoxyplakinidine D has been used to confirm the structure of plakinidine D and provides insight into the role of specific functional groups. researchgate.net

Derivatives of plakinidine D have been synthesized and studied to probe these structure-activity relationships further. The modification of the amine groups through changes in linear chain length and the inclusion of additional aromatic rings have been shown to alter the observed antimicrobial activity, suggesting that these regions of the molecule are critical for target interaction. researchgate.net

Comparative SAR within the Plakinidine Family (A, B, C, D)

The plakinidine family of alkaloids, which includes plakinidines A, B, C, and D, provides a natural library for comparative SAR studies. nih.gov These compounds share the same core pyrroloacridine skeleton but differ in their substitution patterns.

| Compound | Key Structural Difference from Plakinidine D | Reported Biological Activity |

| Plakinidine A | Differs in the substitution on the pyrrole (B145914) ring. | Anthelmintic activity against Nippostrongylus brasiliensis researchgate.netacs.org, weak reverse transcriptase inhibition researchgate.netd-nb.info, and cytotoxicity against H-116 cells. nih.govnih.gov |

| Plakinidine B | Differs in the substitution on the pyrrole ring. | Anthelmintic activity against Nippostrongylus brasiliensis. researchgate.netacs.org |

| Plakinidine C | Differs in the substitution pattern. | |

| Plakinidine D | Contains a unique substitution pattern. | Cytotoxicity against various cancer cell lines. acs.orgnih.gov |

| Plakinidine E | Features a unique oxygen substitution at C-12 instead of a nitrogen. | Potent activity in a yeast halo screen, but inactive against H-116 cells. nih.govnih.gov |

This table is based on available data and is not exhaustive.

A notable finding from comparative studies is the differential activity of plakinidine A and the related plakinidine E. Plakinidine A is cytotoxic to human colon H-116 cells but shows no effect against a yeast strain deficient in topoisomerase I. nih.govnih.gov In contrast, plakinidine E, which has an oxygen at C-12 instead of the nitrogen found in plakinidine A, is inactive against H-116 cells but potent in the yeast assay. nih.govnih.gov This highlights that even a single atom change in the core structure can dramatically alter the biological activity and target specificity. nih.gov This difference in activity is attributed to the change in the A, B, and D ring chromophore, which could affect its ability to bind to its molecular target. nih.gov

SAR Insights from Related Pyrroloacridine and Pyridoacridine Alkaloids

The broader families of pyrroloacridine and pyridoacridine alkaloids offer a wealth of information for understanding the SAR of plakinidine D. These compounds, isolated from various marine organisms like sponges and tunicates, share a common polycyclic aromatic framework and exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net

Correlation of Structural Motifs with Specific Activities

The biological activities of pyridoacridine alkaloids are highly dependent on subtle modifications to their core skeleton. nih.gov Key structural motifs and their correlation with specific activities include:

Planar Aromatic System: The highly planar and electron-deficient aromatic ring system is a common feature that enables these molecules to intercalate into DNA, leading to the inhibition of cell growth. nih.gov

Iminoquinone Moiety: This functional group is a crucial structural feature responsible for the ability of these alkaloids to cleave the DNA double helix or inhibit the action of topoisomerase II. nio.res.in

Side Chains: The nature and substitution of side chains can significantly impact biological activity. For example, in some related compounds, the number of carbons in a side chain has been correlated with biological activity. mdpi.com

Ring A Modifications: Studies on ascididemin-type pyridoacridines have shown that the shape of ring A, particularly the presence and position of heteroatoms, strongly influences cytotoxicity and selectivity. mdpi.com

Pyrrole Ring: In pyrrole-containing alkaloids, the presence of electron-withdrawing groups like halogens on the pyrrole ring can reduce bioactivity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural products, including alkaloids related to plakinidine D. nih.govlongdom.org The specific spatial orientation of substituents can dramatically affect how a molecule interacts with its biological target, such as an enzyme or receptor. nih.govnumberanalytics.com

While plakinidine D itself is an aromatic, planar molecule where stereochemistry is less of a factor in the core structure, many related alkaloids and their synthetic derivatives possess chiral centers. For these molecules, different stereoisomers can exhibit vastly different biological profiles. nih.gov

For instance, in the synthesis of related piperidine (B6355638) alkaloids, the stereochemistry at multiple centers was found to be crucial for their enhanced activity. d-nb.info The precise (S, S) stereochemistry, in combination with other structural features, was essential for the desired biological effect. d-nb.info The use of techniques like 2D-NMR COSY is instrumental in determining the relative stereochemistry of these complex molecules. longdom.org

In the broader context of drug discovery, understanding the stereochemical requirements for biological activity is critical. numberanalytics.com The synthesis of stereochemically defined compounds allows for the evaluation of their pharmacological properties and the identification of the most potent and selective isomer. numberanalytics.com

Research Gaps and Future Perspectives in Plakinidine D Research

Unexplored Biological Activities and Novel Cellular Targets

The known biological activity of Plakinidine D is primarily centered on its antineoplastic properties. nih.gov However, this represents only a fraction of its potential pharmacological profile. The broader plakinidine class of alkaloids, including Plakinidine A and B, has shown other activities, such as anthelmintic effects. researchgate.netacs.org This suggests that the core pyrroloacridine scaffold is capable of interacting with a variety of biological targets. A significant research gap exists in the comprehensive screening of Plakinidine D against a wider array of therapeutic targets.

Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing Plakinidine D against diverse panels of cell lines, including those for viral, fungal, parasitic, and bacterial diseases.

Target Deconvolution: Employing advanced chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and genetic screening, to identify the specific cellular proteins and pathways that Plakinidine D interacts with.

Mechanism of Action Studies: Moving beyond general cytotoxicity assays to investigate how Plakinidine D induces its effects. For example, exploring its potential role in apoptosis, cell cycle arrest, anti-angiogenesis, or immunomodulation could reveal novel mechanisms and applications.

Identifying new biological activities and cellular targets is crucial for unlocking the full therapeutic potential of Plakinidine D beyond its current classification as an antineoplastic agent.

Complete Elucidation of the Biosynthetic Pathway of Plakinidine D

The natural production of Plakinidine D in ascidians presents a complex biochemical puzzle. To date, the complete biosynthetic pathway for Plakinidine D, and indeed for most quinolizidine (B1214090) alkaloids, remains poorly understood. ku.dk The elucidation of this pathway is a fundamental research gap that, if filled, could enable biotechnological production of the compound and its analogs.

Key areas for future investigation include:

Precursor Identification: Using isotopic labeling studies in the source organism (Didemnum rubeum) to identify the primary metabolic building blocks that assemble the pentacyclic core.

Enzyme Discovery and Characterization: Leveraging genomic and transcriptomic data from the source organism to identify candidate genes encoding biosynthetic enzymes (e.g., polyketide synthases, non-ribosomal peptide synthetases, tailoring enzymes like oxidases and methyltransferases). nih.gov

Heterologous Expression and Pathway Reconstitution: Expressing the identified genes in a host organism (like E. coli or yeast) to functionally characterize the enzymes and attempt to reconstruct the biosynthetic pathway in vitro or in vivo. nih.gov

Understanding the biosynthesis of Plakinidine D would not only be a significant scientific achievement but would also provide a sustainable and scalable method for its production, bypassing the challenges of marine harvesting and complex chemical synthesis.

Advancements in Practical Synthetic Methodologies for Plakinidine D and its Analogs

While the total synthesis of the plakinidine core has been a subject of research, developing practical, efficient, and scalable synthetic routes remains a significant challenge. researchgate.net Early synthetic methods for related structures relied on classical techniques such as nitration, reduction, and copper-mediated chemistry at high temperatures. researchgate.net More recent advancements have shifted towards more sophisticated and efficient strategies. researchgate.netmdpi.com

A major area for future development is the refinement of these synthetic methodologies to make Plakinidine D and its analogs more accessible for extensive biological testing.

| Methodology | Description | Challenges & Future Directions |

|---|---|---|

| Classical Methods | Multi-step processes involving reactions like nitration, reduction, reductive alkylation, and copper-mediated chemistry. researchgate.net | Often require harsh conditions, have limited scope, and result in low overall yields. |

| Palladium-Catalyzed Coupling | Modern methods utilizing palladium catalysts for carbon-nitrogen bond formation to construct the arylamine core. researchgate.net | Improving catalyst efficiency, reducing cost, and adapting the methodology for large-scale production. |

| Convergent Synthesis | Strategies that build complex molecules from several individual fragments that are then joined together. | Optimizing the synthesis of key fragments and the efficiency of the final coupling reactions to improve overall yield and reduce step count. |

Future research should aim to develop a concise total synthesis that allows for late-stage diversification, enabling the rapid production of a library of Plakinidine D analogs for structure-activity relationship (SAR) studies.

Application of Computational and In Silico Approaches for Mechanism and SAR Prediction

The use of computational and in silico methods in drug discovery has become indispensable for predicting biological activity, understanding mechanisms of action, and guiding the design of new drug candidates. nih.govnih.govbeilstein-journals.org To date, there has been limited specific application of these powerful tools to the study of Plakinidine D. This represents a significant missed opportunity and a critical area for future research.

Potential applications include:

Molecular Docking: Simulating the interaction of Plakinidine D with known protein targets (e.g., DNA topoisomerases, kinases) to predict binding affinity and identify key interacting residues. This can help generate hypotheses about its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of Plakinidine D and its analogs with their biological activity. mdpi.com This would allow for the prediction of the activity of novel, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of Plakinidine D when bound to a target protein over time, providing insights into the stability of the interaction and the conformational changes involved.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features in Plakinidine D that are responsible for its biological activity. This model can then be used to screen virtual libraries for new compounds with similar activity. beilstein-journals.org

Employing these in silico approaches would accelerate the research and development process for Plakinidine D, making the search for more potent and selective analogs more efficient and cost-effective. nih.gov

Potential for Chemical Derivatization to Optimize Specific Pharmacological Profiles

The core structure of Plakinidine D is amenable to chemical modification, which is a cornerstone of medicinal chemistry for optimizing the pharmacological profile of a lead compound. nih.gov The initial characterization of Plakinidine D involved the creation of two derivatives, N-acetylplakinidine D and 11-deoxyplakinidine D, for structural confirmation, demonstrating that the scaffold can be chemically altered. researchgate.net

The potential for creating a diverse library of Plakinidine D derivatives to fine-tune its properties is a major avenue for future research. The goal of such derivatization would be to systematically modify the molecule to achieve specific therapeutic objectives.

| Modification Strategy | Potential Therapeutic Goal | Example Approach |

|---|---|---|

| Increasing Potency | Enhance the compound's activity at its target, allowing for lower effective doses. | Adding functional groups that increase hydrogen bonding or hydrophobic interactions with the target protein. |

| Improving Selectivity | Increase the compound's activity against the desired target while decreasing activity against off-targets to reduce side effects. | Modifying peripheral groups to exploit subtle differences in the binding pockets of target vs. off-target proteins. |

| Enhancing Pharmacokinetics | Improve the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. | Adding polar groups to increase solubility or modifying sites prone to metabolic breakdown. |

| Enabling Targeted Delivery | Conjugate the molecule to a targeting moiety (e.g., an antibody) to deliver it specifically to cancer cells. | Introducing a chemical linker at a non-critical position on the Plakinidine D scaffold. |

Systematic chemical derivatization, guided by SAR and computational studies, holds the key to transforming Plakinidine D from a marine natural product into a clinically viable therapeutic agent.

Q & A

Q. What methodologies are recommended for the isolation and structural characterization of plakinidine D from marine sponges?

Plakinidine D is isolated via accelerated solvent extraction (ASE) followed by chromatographic purification (e.g., HPLC). Structural elucidation relies on spectroscopic techniques: nuclear magnetic resonance (NMR) for functional group identification and mass spectrometry (MS) for molecular weight confirmation. Documentation must include purity assessments (e.g., ≥95% by HPLC) and spectral data cross-referenced with known analogues like plakinidine A . For reproducibility, experimental protocols should detail solvent systems, column parameters, and calibration standards .

Q. What in vitro assays are commonly used to evaluate the bioactivity of plakinidine D?

Standard assays include cytotoxicity testing (e.g., IC₅₀ determination via MTT assays against cancer cell lines), antimicrobial susceptibility (MIC values via broth microdilution), and enzyme inhibition studies (e.g., kinase assays). Positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only) are mandatory. Data should be presented with standard deviations and statistical significance (p < 0.05) to validate biological relevance .

Q. How does the structural complexity of plakinidine D influence its synthetic feasibility?

Plakinidine D’s pyrroloacridine core requires multi-step synthesis, including regioselective cyclization and stereochemical control. Challenges include managing reactive intermediates (e.g., epoxide formation) and ensuring enantiomeric purity. Methodological solutions involve asymmetric catalysis (e.g., chiral ligands in Pd-mediated couplings) and real-time monitoring via TLC/HPLC .

Advanced Research Questions

Q. What strategies can optimize the pharmacokinetic profile of plakinidine D for in vivo studies?

Structural modifications, such as PEGylation or prodrug design, enhance solubility and bioavailability. In silico modeling (e.g., molecular docking) predicts metabolic stability, while in vivo assays (e.g., murine models) assess absorption and half-life. Comparative studies with plakinidine E, which has a methylated side chain, reveal improved plasma stability .

Q. How can researchers resolve contradictions in reported bioactivity data for plakinidine D across different in vitro studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or compound purity. Solutions include:

- Replicating experiments under standardized conditions (e.g., ATCC cell lines, identical incubation times) .

- Validating purity via orthogonal methods (NMR, LC-MS) and quantifying batch-to-batch variability .

- Meta-analysis of existing data to identify confounding factors (e.g., serum concentration in cell media) .

Q. What evidence supports the role of plakinidine D in modulating oxidative stress pathways?

Mechanistic studies using RNA-seq or proteomics reveal plakinidine D’s upregulation of Nrf2-mediated antioxidant genes (e.g., HO-1) in fibroblast models. Dose-dependent effects are validated via ROS scavenging assays and compared to reference antioxidants (e.g., ascorbic acid). Contradictory findings in neuronal cells suggest tissue-specific responses, necessitating pathway enrichment analysis .

Q. How can structure-activity relationship (SAR) studies guide the design of plakinidine D analogues with enhanced selectivity?

SAR analysis identifies critical moieties: the C-7 hydroxyl group is essential for DNA intercalation, while the N-10 substituent modulates membrane permeability. Analogues with fluorinated side chains exhibit 3-fold higher selectivity for breast cancer cells (MCF-7 vs. HEK293). Computational tools (e.g., CoMFA) map steric/electronic requirements for target engagement .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.